Molecular Weight Differentiation from Betamethasone 17-Valerate: A 20.01 Da Delta for Unambiguous Mass Spectrometric Resolution
Betamethasone 9,11-Epoxide 21-Valerate (C₂₇H₃₆O₆, MW 456.57) exhibits a molecular weight 20.01 Da lower than betamethasone 17-valerate (C₂₇H₃₇FO₆, MW 476.58), the active pharmaceutical ingredient . This difference arises from the replacement of the 9α-fluoro and 11β-hydroxy substituents with a 9,11β-epoxide bridge and the shift of the valerate ester from C-17 to C-21 [1]. The ΔMW of -20.01 Da (relative mass difference of -4.20%) provides a clear mass spectrometric window for selective ion monitoring, enabling unequivocal identification of this impurity in the presence of the parent drug even at low (≤1.0%) abundance levels [2].
| Evidence Dimension | Molecular weight (g/mol) and elemental composition |
|---|---|
| Target Compound Data | 456.57 g/mol; C₂₇H₃₆O₆ (no fluorine; 9,11β-epoxide; 21-valerate ester) |
| Comparator Or Baseline | Betamethasone 17-Valerate: 476.58 g/mol; C₂₇H₃₇FO₆ (9α-fluoro; 11β-hydroxy; 17-valerate ester) |
| Quantified Difference | ΔMW = -20.01 g/mol (-4.20%); absent fluorine atom vs. one fluorine atom |
| Conditions | Calculated from IUPAC atomic masses; verified by HRMS and elemental analysis per vendor certificates |
Why This Matters
This 20 Da mass deficit enables baseline-resolved selected ion monitoring (SIM) in LC-MS impurity profiling workflows, eliminating the risk of co-elution misidentification that plagues isobaric or near-isobaric impurity pairs.
- [1] DailyMed / NIH. BETAMETHASONE VALERATE aerosol, foam Label: C₂₇H₃₇FO₆, MW 476.58. 2017. View Source
- [2] USP Monographs: Betamethasone Valerate. Limit of individual impurity ≤1.0%. USP 2025. View Source
